

ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist - A Technical Guide

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Compound of Interest

Compound Name: ST1936 oxalate

Cat. No.: B2481433

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Introduction

ST1936 oxalate is a potent and selective agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. ST1936 serves as a valuable pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of **ST1936 oxalate**, including its binding affinity, functional activity, and detailed methodologies for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ST1936 oxalate**, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of ST1936

Receptor	Species	K _i (nM)	Reference
5-HT ₆	Human	13	[1][2]
5-HT ₇	Human	168	[1][2]
5-HT _{2B}	Human	245	[1][2]
α ₂ Adrenergic	Human	300	[1][2]
5-HT _{1A}	Human	Moderate Affinity	[3]

Table 2: Functional Activity of ST1936

Assay	Effect	IC ₅₀ / EC ₅₀	Reference
Spontaneous Excitatory Postsynaptic Currents	Reduction in frequency	1.3 μM (IC ₅₀)	[2]
cAMP Accumulation	Full Agonist	16 nM (EC ₅₀) in BHK fibroblasts	[4]
Ca ²⁺ Concentration	Increase	-	[1][2]
Fyn Kinase Phosphorylation	Increase	-	[1][2]
ERK1/2 Activation	Regulation	-	[1][2]

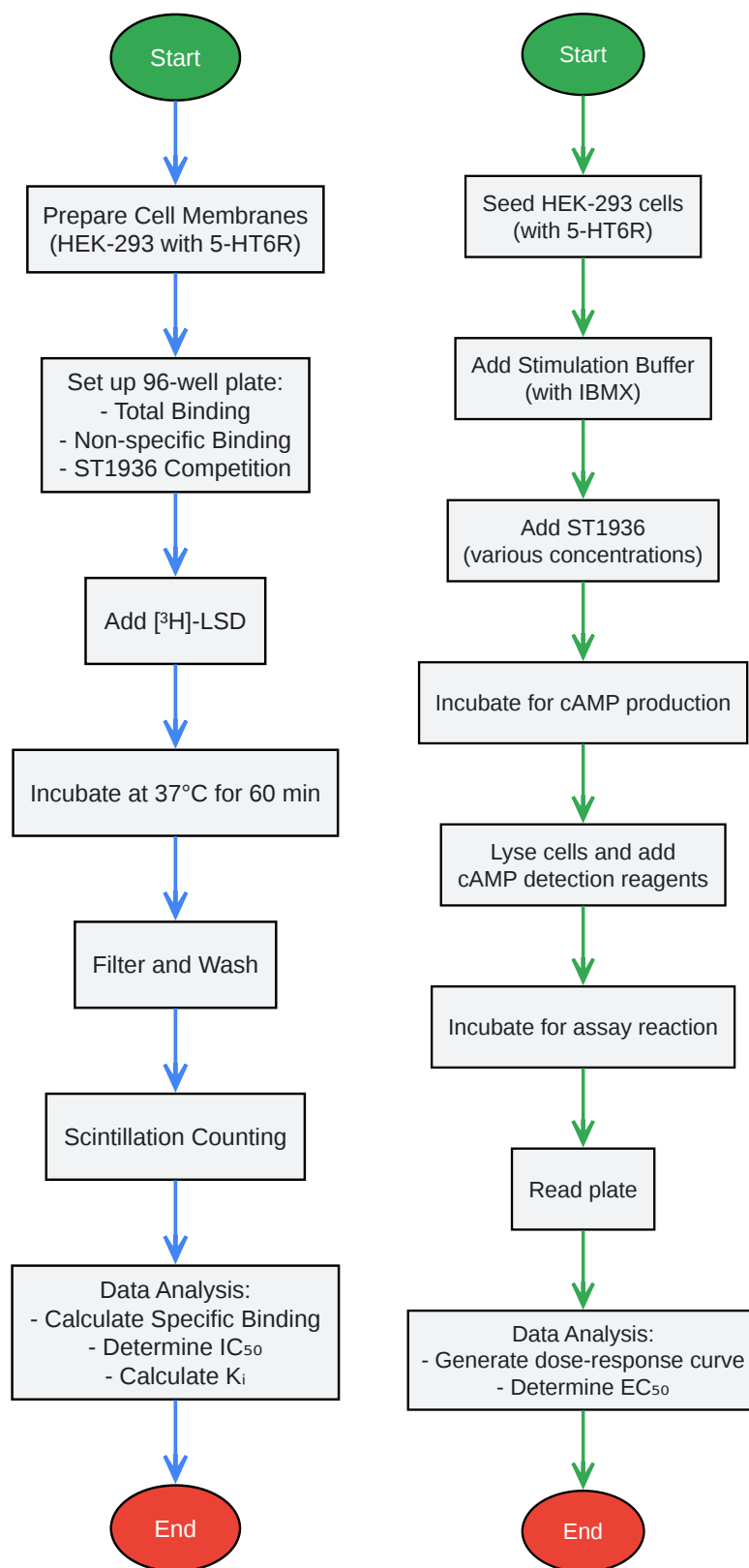
Table 3: In Vivo Neurochemical Effects of ST1936 in Rats (i.p. administration)

Brain Region	Neurotransmitter	Dose (mg/kg)	Peak Increase (%)	Reference
Prefrontal Cortex (PFCX)	Dopamine (DA)	5, 10, 20	Dose-dependent increase	[2]
Prefrontal Cortex (PFCX)	Noradrenaline (NA)	5, 10, 20	Dose-dependent increase	[2]
Nucleus Accumbens (NAc) Core	Dopamine (DA)	10	179	[2]
Nucleus Accumbens (NAc) Core	Dopamine (DA)	20	201	[2]
Nucleus Accumbens (NAc) Core	Noradrenaline (NA)	20	231	[2]

Signaling Pathways

Activation of the 5-HT₆ receptor by an agonist like ST1936 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6][7] This increase in cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB.

Furthermore, the 5-HT₆ receptor can also signal through non-canonical pathways. It has been shown to interact with Fyn, a Src family tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6][7] ST1936 has been demonstrated to stimulate these downstream effectors.[3]



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